1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is a compound that features a pyridine ring substituted at the 4-position with a 1-amino-2-methylpropan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols. One common method includes the use of pyridine-4-carboxaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. It can modulate enzymatic activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Amino-2-methyl-2-propanol: Shares the amino and hydroxyl functional groups but lacks the pyridine ring.
2-Methyl-1-(pyridin-4-YL)propan-2-OL: Similar structure but without the amino group.
1-(Pyridin-4-YL)ethanol: Contains the pyridine ring and hydroxyl group but differs in the alkyl chain length.
Uniqueness: 1-Amino-2-methyl-1-(pyridin-4-YL)propan-2-OL is unique due to the combination of its functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-amino-2-methyl-1-pyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-3-5-11-6-4-7/h3-6,8,12H,10H2,1-2H3 |
InChI Key |
WUZATMYWXDXIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=NC=C1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.